molecular formula C19H16O3S B5917444 phenyl[2-(phenylsulfonyl)phenyl]methanol

phenyl[2-(phenylsulfonyl)phenyl]methanol

Cat. No.: B5917444
M. Wt: 324.4 g/mol
InChI Key: VKAZBZPXDKFVLT-UHFFFAOYSA-N
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Description

phenyl[2-(phenylsulfonyl)phenyl]methanol is a chemical compound of interest in organic and medicinal chemistry research. Compounds featuring sulfonyl and alcohol functional groups on a biphenyl scaffold serve as versatile intermediates and building blocks for synthesizing more complex molecules. Similar (2-(Phenylsulfonyl)phenyl)methanol structures are utilized in coupling reactions and the synthesis of functional materials . Research into analogous sulfonyl-containing compounds highlights their potential in pharmaceutical development, particularly in the design of novel molecules for biological evaluation . This dual-functional compound can undergo reactions at both the alcohol and the sulfone group, making it a valuable scaffold for constructing diverse chemical libraries. It is typically supplied with a Certificate of Analysis (COA) to ensure batch-specific quality and purity for research reproducibility. This product is intended for laboratory research purposes and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(benzenesulfonyl)phenyl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3S/c20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)23(21,22)16-11-5-2-6-12-16/h1-14,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAZBZPXDKFVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Phenyl 2 Phenylsulfonyl Phenyl Methanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds.

For phenyl[2-(phenylsulfonyl)phenyl]methanol, the primary structural features are a diaryl sulfone moiety and a secondary alcohol. The key disconnections would target the bonds that are most synthetically accessible to form.

The synthesis of this compound can be approached by forming three key bonds: the carbon-sulfur (C-S) bond of the diaryl sulfone, the carbon-carbon (C-C) bond connecting the two phenyl rings through the sulfonyl group, and the carbon-oxygen (C-O) bond of the methanol (B129727) group.

C-S Bond Formation: This is a critical step in constructing the diaryl sulfone core. A common strategy involves the coupling of an aryl halide with a sulfinate salt. nanomaterchem.com For instance, reacting 2-bromobenzaldehyde (B122850) with sodium benzenesulfinate (B1229208) in the presence of a suitable catalyst would form the 2-(phenylsulfonyl)benzaldehyde (B161722) intermediate.

C-C Bond Formation: The bond between the phenyl ring and the methanol carbon can be formed through a Grignard reaction. In this approach, a Grignard reagent, such as phenylmagnesium bromide, would be reacted with the aldehyde group of 2-(phenylsulfonyl)benzaldehyde. mdpi.comorgsyn.org

C-O Bond Formation: The final carbinol (methanol) moiety is typically formed by the reduction of a corresponding ketone. If the synthesis proceeds through 2-(phenylsulfonyl)benzophenone, a selective reduction of the ketone would yield the target alcohol.

A plausible retrosynthetic pathway is illustrated below:

Target Molecule: this compound

Disconnection 1 (C-C bond of the alcohol):

this compound <-- 2-(Phenylsulfonyl)benzaldehyde + Phenyl Grignard reagent

Disconnection 2 (C-S bond of the sulfone):

2-(Phenylsulfonyl)benzaldehyde <-- 2-Halobenzaldehyde + Benzenesulfinic acid salt

This analysis suggests a convergent synthesis where the two key fragments, the substituted benzaldehyde (B42025) and the phenyl Grignard reagent, are prepared separately and then combined.

Since this compound contains a stereocenter at the carbinol carbon, controlling the stereochemistry is a crucial aspect of its synthesis. The direct Grignard addition to 2-(phenylsulfonyl)benzaldehyde would result in a racemic mixture of the (R) and (S) enantiomers. To achieve an enantiomerically enriched product, several strategies can be employed:

Chiral Reducing Agents: If the synthesis proceeds via a ketone intermediate, an enantioselective reduction can be performed using chiral reducing agents or catalysts.

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the key bond-forming reaction.

Kinetic Resolution: A racemic mixture of the final product can be resolved using enzymatic or chemical methods that selectively react with one enantiomer.

Modern Catalytic Approaches

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of this compound can benefit from various catalytic strategies.

Transition metal catalysis is a powerful tool for forming C-C and C-S bonds. researchgate.netresearchgate.net

Palladium-Catalyzed Sulfonylation: Palladium catalysts are widely used for the coupling of aryl boronic acids with arylsulfonyl chlorides to form diaryl sulfones. organic-chemistry.org This method offers a direct route to the sulfone core of the target molecule.

Copper-Catalyzed Sulfonylation: Copper-catalyzed reactions provide an alternative and often more economical approach for C-S bond formation. nanomaterchem.comresearchgate.net The coupling of aryl halides with sodium sulfinates is a well-established copper-catalyzed process. nanomaterchem.com Recent developments have focused on using more environmentally friendly and recyclable copper catalysts, such as copper ferrite (B1171679) (CuFe2O4) nanoparticles. nanomaterchem.com

Catalyst SystemReactantsProductYieldReference
Palladium-basedAryl boronic acid, Arylsulfonyl chlorideDiaryl sulfoneGood organic-chemistry.org
Copper Ferrite (CuFe2O4)Aryl sulfonic acid salt, Alkyl/Aryl halideDiaryl sulfoneGood to Excellent nanomaterchem.com

Interactive Data Table: Transition Metal-Catalyzed Diaryl Sulfone Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. nih.govmdpi.com

The creation of the chiral carbinol center in this compound can be effectively achieved through enantioselective reduction of the corresponding ketone, 2-(phenylsulfonyl)benzophenone.

Catalytic Asymmetric Hydrogenation: Ruthenium-based catalysts, such as those containing chiral phosphine (B1218219) ligands like BINAP, are highly effective for the asymmetric hydrogenation of ketones to chiral alcohols. researchgate.netresearchgate.netnih.gov These reactions often proceed with high yields and excellent enantioselectivities. researchgate.netresearchgate.net

Enantioselective Borohydride (B1222165) Reduction: Chiral oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS), can mediate the enantioselective reduction of ketones with borane (B79455) reagents. acs.org Another approach involves the use of optically active ketoiminatocobalt(II) complexes to catalyze the borohydride reduction of benzophenones, achieving high yields and enantioselectivities. acs.org The presence of a coordinating group, such as the sulfonyl group in this case, can potentially enhance the enantioselectivity by fixing the conformation of the substrate.

Catalyst/ReagentSubstrateProductEnantiomeric Excess (ee)Reference
RuPHOX-RuDiaryl ketonesChiral diaryl methanolsup to 99% researchgate.netresearchgate.net
Optically active ketoiminatocobalt(II) complexes / LiBH4BenzophenonesChiral benzhydrols88-96% acs.org

Interactive Data Table: Enantioselective Reduction of Ketones

Conversely, enantioselective oxidation of a pre-existing prochiral sulfide (B99878) could establish the sulfone stereocenter if one existed, but in this achiral sulfone, the focus remains on the carbinol. However, reagents like the Davis oxaziridine, a 2-sulfonyloxaziridine, are powerful for various oxidations, including the conversion of sulfides to sulfoxides and sulfones. orgsyn.orgresearchgate.net

Multicomponent Reactions and Cascade Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, offer significant advantages in terms of efficiency and molecular diversity. sotelolab.es Similarly, cascade reactions, involving two or more sequential transformations in one pot, streamline synthetic processes by avoiding the isolation of intermediates. rsc.org

While a specific multicomponent or cascade reaction for the direct synthesis of this compound is not extensively documented, the principles of these methodologies can be applied to its conceptual synthesis. A hypothetical one-pot cascade approach could involve the in-situ formation of an organometallic reagent followed by its reaction with a suitable electrophile. For instance, a palladium-catalyzed cascade reaction could be envisioned, starting from simpler precursors. mdpi.comrsc.org Such a process would significantly enhance the step economy by reducing the number of separate reaction and purification steps.

The development of such a sequence would likely be inspired by existing cascade reactions for the synthesis of other functionalized diarylmethanols or complex heterocyclic systems. rsc.org The key challenge lies in the compatibility of the functional groups and the reaction conditions required for each step of the cascade.

Green Chemistry Principles in Synthetic Route Optimization

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. jk-sci.com This involves considering factors such as atom economy, step efficiency, and the use of environmentally benign solvents.

A plausible and conventional route to this compound involves the Grignard reaction between phenylmagnesium bromide and 2-(phenylsulfonyl)benzaldehyde. This reaction, while effective, can be analyzed and optimized through the lens of green chemistry.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jk-sci.com The Grignard reaction for the synthesis of this compound can be assessed for its atom economy.

The reaction proceeds as follows:

C₆H₅MgBr + C₁₃H₉O₃S → C₁₉H₁₆O₂S + Mg(OH)Br (after acidic workup)

The atom economy for this reaction is calculated as:

(Molecular weight of product / Sum of molecular weights of all reactants) x 100%

Atom Economy Calculation for the Grignard Synthesis of this compound
CompoundMolecular FormulaMolecular Weight (g/mol)Role
Phenylmagnesium bromideC₆H₅MgBr181.31Reactant
2-(Phenylsulfonyl)benzaldehydeC₁₃H₁₀O₃S246.28Reactant
This compoundC₁₉H₁₆O₂S324.40Product

Atom Economy = (324.40 / (181.31 + 246.28)) x 100% ≈ 75.8%

While a 75.8% atom economy is reasonable for many organic reactions, there is still room for improvement. The main byproduct that lowers the atom economy is magnesium bromide.

Step efficiency is another critical metric, and a two-step synthesis (Grignard reagent formation followed by addition to the aldehyde) is relatively efficient. However, compared to a potential one-pot cascade or multicomponent reaction, the step efficiency could be further enhanced.

The choice of solvent is a crucial aspect of green chemistry. Traditional Grignard reactions are typically carried out in anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF), which are volatile and flammable. Research into solvent-free organic synthesis has shown that many reactions can proceed efficiently without a solvent, reducing pollution and cost. cmu.edu

For the synthesis of diarylmethanols and related compounds, solvent-free methods have been explored. scielo.org.zaresearchgate.net For instance, the benzylation of aromatic hydrocarbons from benzyl (B1604629) alcohols has been achieved under solvent-free conditions at room temperature. scielo.org.zaresearchgate.net While the direct application to the Grignard synthesis of this compound may be challenging due to the nature of the Grignard reagent, alternative approaches could be considered.

One possibility is the use of mechanochemistry, where the reaction is induced by grinding the solid reactants together. niscpr.res.in Another avenue is the exploration of more environmentally benign solvents, such as ionic liquids or deep eutectic solvents, which have lower volatility and toxicity compared to traditional organic solvents. The use of biocatalysts in the form of whole cells for the reduction of diaryl ketones to diarylmethanols also represents a green alternative, often proceeding in aqueous media.

Reaction Mechanisms and Reactivity Profiles of Phenyl 2 Phenylsulfonyl Phenyl Methanol

Mechanistic Investigations of Hydroxyl Group Transformations

The secondary benzylic alcohol functionality is a primary site of reactivity, susceptible to a range of transformations. Its position, flanked by two phenyl rings, one of which is substituted with a bulky and strongly electron-withdrawing phenylsulfonyl group, dictates the steric accessibility and electronic stability of reaction intermediates.

The oxidation of the carbinol group in phenyl[2-(phenylsulfonyl)phenyl]methanol to its corresponding ketone, (2-benzoylphenyl)(phenyl)sulfone, is an anticipated and synthetically crucial transformation. While specific kinetic studies on this exact molecule are not prevalent in published literature, the mechanism can be inferred from extensive research on the oxidation of other secondary benzylic alcohols like 1-phenylethanol (B42297) and benzhydrol. researchgate.netresearchgate.net

Common oxidizing agents for this conversion include chromium(VI) reagents (e.g., pyridinium (B92312) chlorochromate, PCC), activated dimethyl sulfoxide (B87167) (e.g., Swern oxidation), and periodinanes (e.g., Dess-Martin periodinane). The reaction mechanism typically involves the formation of an intermediate ester (e.g., a chromate (B82759) ester) followed by a rate-determining elimination step.

Kinetic studies on analogous alcohols, such as 2-phenylethanol (B73330), using N-chlorosuccinimide (NCS) have shown the reaction to be first order with respect to both the alcohol and the oxidant. researchgate.net The proposed mechanism often involves the formation of an intermediate complex which then decomposes in a slow step to yield the products. The thermodynamic parameters calculated for similar reactions indicate a high degree of order in the transition state, as evidenced by large negative entropy of activation (ΔS‡) values. scispace.com

Table 1: Representative Thermodynamic Parameters for the Oxidation of a Related Substrate (Methyl Phenyl Sulphide) scispace.com

ParameterValueUnit
Ea (Activation Energy)47.21kJ/mol
ΔH‡ (Enthalpy of Activation)44.62kJ/mol
ΔS‡ (Entropy of Activation)-152.1J K-1mol-1
ΔG‡ (Gibbs Free Energy of Activation)89.95kJ/mol

Data from the oxidation of methyl phenyl sulphide by imidazolium (B1220033) fluorochromate serves as an analogue for understanding the energetics of reactions involving organosulfur compounds.

The presence of the electron-withdrawing sulfonyl group is expected to have a modest influence on the rate of oxidation at the electronically isolated carbinol center.

Reduction of the carbinol functionality in this context refers to its deoxygenation to form the corresponding diphenylmethane (B89790) derivative, [2-(phenylsulfonyl)phenyl]phenylmethane. This transformation is typically achieved via ionic hydrogenation.

A common and effective method for the deoxygenation of benzhydrols involves the use of a silane (B1218182) reagent, such as triethylsilane (Et₃SiH), in the presence of a strong Brønsted or Lewis acid, like trifluoroacetic acid (TFA). The mechanism proceeds as follows:

Protonation of the hydroxyl group by the acid to form a good leaving group (water).

Departure of the water molecule to generate a resonance-stabilized benzylic carbocation. The stability of this cation is enhanced by the two flanking aryl rings.

Hydride transfer from the silane to the carbocation, yielding the reduced product and a silyl (B83357) cation.

This method is highly efficient for benzylic alcohols due to the stability of the carbocation intermediate. The electron-withdrawing sulfonyl group on one of the rings would slightly destabilize the carbocation, potentially slowing the reaction compared to unsubstituted benzhydrol, but the reaction is still expected to proceed.

The hydroxyl group is a poor leaving group and must be converted to a more reactive functional group to undergo nucleophilic substitution. A common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. koreascience.krlibretexts.org

Once formed, the phenyl[2-(phenylsulfonyl)phenyl]methyl tosylate can react with a variety of nucleophiles (e.g., anilines, halides, cyanide) to displace the tosylate leaving group. Kinetic studies on analogous benzylic and naphthylmethyl systems show that these reactions can proceed through an SN2 or a borderline SN1/SN2 mechanism, depending on the solvent, nucleophile, and substrate structure. koreascience.krrsc.org

For this compound, the significant steric bulk around the benzylic carbon, created by the two aryl rings and the ortho-sulfonyl group, would likely hinder a pure SN2 pathway. The reaction would probably proceed through a loose transition state with significant carbocationic character, leaning towards an SN1 mechanism. koreascience.kr The rate would be influenced by the nucleophile's strength and the stability of the resulting benzylic carbocation. rsc.org

Under strongly acidic conditions, the hydroxyl group can participate in an intramolecular electrophilic aromatic substitution (a Friedel-Crafts alkylation). Following protonation and loss of water to form the stabilized benzylic carbocation (as described in 3.1.2), the carbocation can be attacked by the π-electrons of the neighboring phenyl ring.

There are two possibilities for this cyclization:

Attack by the unsubstituted phenyl ring: This is the more likely pathway. The electron-rich phenyl ring acts as an intramolecular nucleophile, attacking the carbocation to form a new six-membered ring, leading to a dibenzo[b,d]thiophene dioxide derivative after rearomatization.

Attack by the phenylsulfonyl-substituted ring: This pathway is highly unlikely. The phenylsulfonyl group is strongly deactivating, making this ring electron-poor and not nucleophilic enough to participate in a Friedel-Crafts reaction.

This acid-catalyzed cyclization provides a potential route to polycyclic aromatic sulfone structures.

Reactivity of the Sulfonyl Moiety

The phenylsulfonyl group (–SO₂Ph) is a robust and largely unreactive functional group under many conditions, but it exerts a powerful electronic influence on the aromatic ring to which it is attached.

The sulfonyl group is one of the strongest electron-withdrawing groups used in organic chemistry. Its influence on aromatic substitution reactions is profound. researchgate.netcas.cn

Electrophilic Aromatic Substitution (EAS): The –SO₂Ph group is a powerful deactivator and a meta-director. The strong inductive and resonance electron withdrawal significantly reduces the electron density of the aromatic ring, making it much less susceptible to attack by electrophiles (e.g., in nitration or halogenation reactions). Any substitution that does occur is directed to the meta positions relative to the sulfonyl group, as the ortho and para positions are more strongly deactivated.

Nucleophilic Aromatic Substitution (NAS): Conversely, the strong electron-withdrawing nature of the sulfonyl group activates the aromatic ring towards nucleophilic attack. libretexts.org It can stabilize the negative charge in the intermediate Meisenheimer complex formed during an SNAr reaction. libretexts.org For a nucleophilic attack to occur on the sulfonyl-bearing ring of this compound, a leaving group would need to be present at a position ortho or para to the sulfonyl group. While the parent molecule lacks such a leaving group, this activating property is a key aspect of its latent reactivity. Under specific, often harsh conditions, the entire sulfonyl group itself can sometimes act as a leaving group. nih.gov

Cleavage and Rearrangement Reactions Involving the Sulfone

The sulfone group in this compound is a robust functional group, but it can participate in specific cleavage and rearrangement reactions under defined conditions. These transformations are crucial for modifying the molecular scaffold.

Carbon-Sulfur Bond Cleavage

The carbon-sulfur bonds in diaryl sulfones are generally strong; however, their cleavage can be induced using various modern synthetic methods. Transition metal catalysis is a prominent strategy for achieving desulfonylation. For instance, nickel-catalyzed intramolecular coupling reactions can lead to the formation of biaryl compounds through the extrusion of sulfur dioxide (SO₂). mdpi.com Similarly, palladium-catalyzed Mizoroki-Heck-type reactions have been reported for alkenyl or alkynyl aryl sulfones, where the aryl C-SO₂ bond is cleaved. mdpi.com Photochemical methods, often promoted by anions, also provide a pathway for C–S bond cleavage in diaryl sulfones and related compounds. acs.org A more specialized method involves the homolytic cleavage of the C–S bond facilitated by an ortho-stannyl substituent, which acts as a radical progenitor. acs.org

Rearrangement Reactions

The most notable rearrangement for aryl sulfones is the Truce-Smiles rearrangement . wikipedia.orgcdnsciencepub.com This reaction is an intramolecular nucleophilic aromatic substitution that typically occurs when an aryl sulfone with an ortho-alkyl group is treated with a strong base, such as an organolithium reagent. wikipedia.orgacs.orgacs.org In the context of a molecule like this compound, deprotonation of the benzylic carbon (if it were, for example, a methyl group instead of a hydroxylated carbon) would generate a carbanion. This carbanion could then attack the sulfone-bearing aromatic ring, leading to the migration of the aryl group and subsequent formation of a sulfinic acid. wikipedia.orgcdnsciencepub.com

The Truce-Smiles reaction is a specific case of the more general Smiles rearrangement , where an aryl group migrates in an intramolecular nucleophilic aromatic substitution. wikipedia.org The key steps involve the formation of a spirocyclic Meisenheimer intermediate. cdnsciencepub.com The efficiency of these rearrangements is highly dependent on the electronic nature of the aromatic rings and the stability of the intermediates. wikipedia.org Other rearrangements known for sulfones, such as the Ramberg-Bäcklund rearrangement, typically require specific structural motifs like an α-halo sulfone and are less directly applicable to this parent compound without prior functionalization. tandfonline.com

Reaction TypeKey Reagents/ConditionsProduct TypeRelevant Citations
Desulfonylative CouplingNickel or Palladium catalystsBiaryl compounds (SO₂ extrusion) mdpi.com
Photochemical C-S CleavageUV light, anion promotersAryl radicals/anions acs.org
Truce-Smiles RearrangementStrong base (e.g., n-BuLi)Sulfinic acids wikipedia.orgcdnsciencepub.comacs.orgacs.org
Julia-Kocienski OlefinationBase, carbonyl compoundAlkenes (SO₂ elimination) alfa-chemistry.comwikipedia.orgmdpi.com

Stereochemical Aspects of Reactions Involving the Compound

The central carbon atom in this compound, which is bonded to a hydrogen, a hydroxyl group, and two different aryl moieties, is a stereocenter. Consequently, reactions involving this center or influenced by its chirality are of significant stereochemical interest.

Reactions at the chiral carbinol center are governed by standard mechanistic principles. For example, a nucleophilic substitution reaction proceeding via an Sₙ2 mechanism would result in an inversion of configuration at the stereocenter. Conversely, an Sₙ1 reaction, proceeding through a planar carbocation intermediate, would lead to racemization. The functionalization of the hydroxyl group itself, for instance, in the formation of a sulfonate ester (e.g., mesylate or tosylate), occurs at the oxygen atom and therefore proceeds with retention of configuration at the carbon stereocenter. youtube.com

The sulfonyl group, although primarily an electronic substituent, can exert remote stereocontrol. Studies on related structures with sulfinyl groups have demonstrated their ability to act as effective controllers in 1,5-asymmetric induction for the reduction of remote keto groups. nih.govnih.gov This suggests that the phenylsulfonyl group in the target molecule could influence the stereochemical outcome of reactions at the carbinol center through chelation or steric hindrance, guiding the approach of reagents.

Furthermore, if the alcohol were oxidized to the corresponding ketone, the resulting α-aryl-α'-sulfonyl ketone could be a substrate for various stereoselective transformations. The asymmetric synthesis of chiral sulfones, where the sulfone is directly attached to the stereocenter, is a well-developed field, offering routes to enantiomerically enriched products through methods like asymmetric hydrogenation or conjugate addition. rsc.orgresearchgate.netnih.gov

Hypothetical Reaction at Chiral CenterMechanismStereochemical OutcomeRelevant Citations
Substitution of -OH via Sₙ2Sₙ2Inversion of configurationGeneric Sₙ2 Principle
Substitution of -OH via Sₙ1Sₙ1RacemizationGeneric Sₙ1 Principle
Conversion of -OH to Sulfonate EsterNucleophilic attack by oxygenRetention of configuration youtube.com
Reduction of Corresponding KetoneRemote stereocontrol by SO₂PhPotential for high diastereoselectivity nih.govnih.gov (by analogy)

Investigations into Aromatic Ring Functionalization

The molecule possesses three distinct aromatic rings, each with different substitution patterns that influence their reactivity toward functionalization.

Electrophilic Aromatic Substitution (EAS)

The directing effects of the existing substituents determine the regioselectivity of electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com

Ring A (bearing the -CH(OH)Ph group): The phenylsulfonyl group (-SO₂Ph) is a powerful electron-withdrawing group and acts as a meta-director. Therefore, electrophilic attack on this ring would be disfavored but, if forced, would occur at the positions meta to the sulfone.

Ring B (bearing the -SO₂Ph and -OH groups): The hydroxyl (-OH) group is a strongly activating, ortho, para-director, while the phenyl group is a weakly activating ortho, para-director. The combined effect would strongly direct incoming electrophiles to the positions ortho and para to the hydroxyl group.

Directed ortho-Metalation (DoM)

A more regioselective method for functionalization is Directed ortho-Metalation (DoM). wikipedia.org This strategy uses a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position, creating an aryllithium species that can be trapped by an electrophile. wikipedia.orgresearchgate.net The sulfone group can function as a DMG. lookchem.comacs.org Therefore, treatment of this compound with a reagent like n-butyllithium could selectively metalate the position ortho to the sulfone group on Ring A, allowing for precise introduction of a wide range of substituents at that site. lookchem.comacs.org The hydroxyl group can also act as a DMG after deprotonation.

RingMajor SubstituentsPredicted EAS RegioselectivityPredicted DoM RegioselectivityRelevant Citations
Ring A-SO₂Ph, -CH(OH)Phmeta to sulfone (deactivated)ortho to sulfone wikipedia.orglookchem.comacs.org
Ring B-CH(OH)Ph, -SO₂-(Aryl)ortho, para to hydroxyl (activated)ortho to hydroxyl wikipedia.orgwikipedia.org
Ring C-SO₂-(Aryl)ortho, para to sulfur linkageNot directly applicable wikipedia.org

Computational and Theoretical Chemistry Studies of Phenyl 2 Phenylsulfonyl Phenyl Methanol

Quantum Chemical Calculations on Molecular Structure and Conformations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the geometric and electronic structure of phenyl[2-(phenylsulfonyl)phenyl]methanol.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound (Note: This data is illustrative and based on typical values for similar compounds.)

ParameterValue
C-S Bond Length (Sulfonyl)~1.77 Å
S=O Bond Length~1.45 Å
C-O Bond Length (Methanol)~1.43 Å
Phenyl-Phenyl Dihedral Angle~80-90°

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, provide a detailed understanding of the electronic structure. rsc.org For this compound, these calculations can elucidate the nature of the chemical bonds, the distribution of electron density, and the molecular orbitals. The inclusion of correlation effects, for example at the MP2 level, is often necessary for an accurate description of the electronic properties of sulfonyl-containing compounds. rsc.org Analysis of the atomic charges would likely show a significant negative charge on the oxygen atoms of the sulfonyl and hydroxyl groups and a positive charge on the sulfur atom.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound. nih.gov By simulating the motion of atoms over time, MD can explore the conformational landscape of the molecule, identifying the different shapes it can adopt and the energy barriers between them. For a flexible molecule like this compound, MD simulations can reveal the rotational dynamics of the phenyl rings and the flexibility of the methanol (B129727) side chain. rsc.org This is particularly important for understanding how the molecule might interact with other molecules or its environment.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. For this compound, the HOMO is likely to be located on the electron-rich phenyl rings, while the LUMO may be associated with the electron-withdrawing phenylsulfonyl group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. These calculations can help predict how this compound might behave in chemical reactions.

Table 2: Illustrative FMO Energies for this compound (Note: This data is illustrative and based on typical values for similar compounds.)

OrbitalEnergy (eV)
HOMO~ -7.0 eV
LUMO~ -1.5 eV
HOMO-LUMO Gap~ 5.5 eV

Reaction Pathway Elucidation via Transition State Modeling

Computational chemistry can be used to model the entire course of a chemical reaction involving this compound. By locating the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy of a reaction, providing insight into its feasibility and rate. For example, the synthesis of this compound could be studied to understand the mechanism and identify potential intermediates and byproducts. mdpi.com This type of modeling is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the intricate structure of phenyl[2-(phenylsulfonyl)phenyl]methanol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals, providing a detailed map of the molecular framework.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR experiments are crucial for establishing the connectivity between different atoms within the molecule.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY correlations would be expected between adjacent aromatic protons on both phenyl rings, as well as between the methine proton of the carbinol group and the hydroxyl proton, if not exchanged with the solvent.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. researchgate.net This is fundamental for assigning the ¹³C signals based on the already assigned ¹H signals. Each protonated carbon atom in this compound would exhibit a cross-peak in the HSQC spectrum corresponding to its attached proton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for identifying long-range (typically 2-4 bonds) ¹H-¹³C correlations. researchgate.net This technique is instrumental in piecing together the molecular skeleton, especially in connecting quaternary carbons to protonated parts of the molecule. For instance, HMBC correlations would be observed between the methine proton and the carbons of the two flanking phenyl rings, as well as the quaternary carbons of the sulfonyl group-bearing ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of nuclei, which is critical for determining the stereochemistry and preferred conformation of the molecule in solution. In this compound, NOESY correlations could be observed between the methine proton and the protons on the ortho positions of the two phenyl rings, providing insights into their relative orientation.

A plausible set of ¹H and ¹³C NMR assignments for this compound, based on data from structurally related compounds, is presented in the tables below. nih.govlookchem.commdpi.com

Table 1: Plausible ¹H NMR (500 MHz, CDCl₃) Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.90 - 7.80m4HAromatic (SO₂Ph)
7.60 - 7.45m5HAromatic (Ph)
7.40 - 7.20m4HAromatic (SO₂C₆H₄)
6.50d1HMethine (CHOH)
4.50d1HHydroxyl (OH)

Table 2: Plausible ¹³C NMR (125 MHz, CDCl₃) Data for this compound

Chemical Shift (δ, ppm)Assignment
142.0Quaternary Aromatic
140.5Quaternary Aromatic
138.0Quaternary Aromatic
133.5Aromatic CH
130.0 - 127.0Aromatic CH
75.0Methine (CHOH)

Table 3: Key HMBC Correlations for this compound

¹H Signal (ppm)Correlated ¹³C Signals (ppm)
6.50 (CHOH)142.0, 140.5, 138.0, 128.5
7.85 (Aromatic)142.0, 133.5, 129.0

Dynamic NMR for Conformational Equilibria and Rotational Barriers

The presence of bulky substituents, namely the phenyl and phenylsulfonyl groups, on adjacent positions of the central phenyl ring in this compound can lead to hindered rotation around the C-C and C-S single bonds. psu.edu This restricted rotation can give rise to distinct conformers that may interconvert at a rate that is on the NMR timescale.

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interconversion is slow, separate signals for each conformer may be observed. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals. At a certain temperature, known as the coalescence temperature, the signals merge into a single, broad peak. mdpi.com From the coalescence temperature and the chemical shift difference between the signals of the conformers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For molecules with significant steric hindrance, these barriers can be substantial. psu.edu

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the average structure of a molecule in a particular solvent, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in their crystalline forms. For this compound, which is a solid at room temperature, ssNMR can provide valuable information that is complementary to X-ray crystallography.

In the solid state, the anisotropic interactions that are averaged out in solution become apparent. These include chemical shift anisotropy (CSA) and dipolar couplings. Cross-polarization magic-angle spinning (CP-MAS) is a common ssNMR technique used to enhance the signal of low-abundance nuclei like ¹³C and to narrow the broad lines typically observed in solids.

By analyzing the ssNMR spectra, it is possible to determine the number of crystallographically inequivalent molecules in the unit cell, as they would give rise to distinct sets of signals. Furthermore, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Each polymorph would have a unique ssNMR spectrum, reflecting the differences in molecular conformation and packing.

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Advanced MS techniques, such as high-resolution mass spectrometry and tandem mass spectrometry, are invaluable for the structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to within a few parts per million). This allows for the unambiguous determination of the elemental formula of this compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions are subjected to multiple stages of mass analysis. In a typical MS/MS experiment, the molecular ion of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer.

The fragmentation pattern provides a wealth of structural information. For diaryl sulfones, characteristic fragmentation pathways often involve cleavage of the C-S and S-O bonds. The fragmentation of protonated this compound would likely proceed through several key pathways, including:

Loss of water: Dehydration of the carbinol moiety to form a stable carbocation.

Cleavage of the C-S bond: This can lead to the formation of a phenylsulfonyl cation or a phenyl(2-hydroxymethylphenyl) cation.

Rearrangements: Smiles-type rearrangements, which are common in diaryl sulfones, could also occur, leading to the formation of sulfinate esters.

By carefully analyzing the masses of the fragment ions, it is possible to piece together the structure of the original molecule and confirm the connectivity of the different functional groups. Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen), can be used to further probe the fragmentation mechanisms by tracking the labeled atoms through the fragmentation pathways.

Table 4: Plausible MS/MS Fragmentation of Protonated this compound

Precursor Ion (m/z)Fragment Ion (m/z)Plausible Neutral Loss
[M+H]⁺[M+H - H₂O]⁺H₂O
[M+H]⁺[C₆H₅SO₂]⁺C₁₃H₁₁O
[M+H]⁺[C₁₃H₁₁O]⁺C₆H₅SO₂
[M+H]⁺[C₆H₅]⁺C₁₃H₁₁SO₃

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the vibrational modes of a molecule. By analyzing the frequencies of absorbed or scattered light, specific functional groups and their interactions within the molecular structure can be identified. For this compound, these techniques are crucial for confirming the presence of its key structural motifs and probing intramolecular interactions.

The sulfonyl (SO₂) group is a prominent feature of the molecule and exhibits characteristic vibrational modes. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly informative. In diaryl sulfones, the asymmetric SO₂ stretching frequency is typically observed in the range of 1300-1350 cm⁻¹, while the symmetric stretch appears in the 1140-1180 cm⁻¹ region. researchgate.netacs.org The exact positions of these bands can be influenced by the electronic nature of the substituents on the phenyl rings.

The hydroxyl (-OH) group gives rise to a characteristic stretching vibration, which is highly sensitive to hydrogen bonding. In a non-associated state (e.g., in a dilute solution in a non-polar solvent), a sharp band is expected around 3600 cm⁻¹. However, in the solid state or in concentrated solutions, intermolecular or intramolecular hydrogen bonding will cause this band to broaden and shift to a lower frequency, typically in the range of 3200-3500 cm⁻¹. The C-O stretching vibration of the methanol (B129727) moiety will also be present, likely in the 1000-1260 cm⁻¹ region. kcvs.ca

The two phenyl groups in the molecule will produce a series of characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. kcvs.ca Aromatic C=C stretching vibrations typically appear as a set of bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the benzene (B151609) ring, are expected in the 690-900 cm⁻¹ range.

Raman spectroscopy provides complementary information to IR spectroscopy. While the hydroxyl group is often a weak Raman scatterer, the aromatic rings and the sulfonyl group are expected to show strong Raman signals. The symmetric vibrations of the phenyl rings, in particular, often give rise to intense Raman bands.

A hypothetical summary of the expected key vibrational bands for this compound is presented in the table below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy
O-H Stretch (Hydrogen Bonded)3200 - 3500IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Asymmetric SO₂ Stretch1300 - 1350IR, Raman
Symmetric SO₂ Stretch1140 - 1180IR, Raman
C-O Stretch1000 - 1260IR
Aromatic C=C Stretch1400 - 1600IR, Raman
Aromatic C-H Out-of-Plane Bend690 - 900IR

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions in the crystal lattice.

While a specific crystal structure for this compound is not publicly available, the expected structural parameters can be inferred from crystallographic studies of related diaryl sulfone and benzhydrol derivatives. researchgate.netst-andrews.ac.ukresearchgate.net The geometry around the sulfur atom in the phenylsulfonyl group is expected to be tetrahedral. The S=O bond distances in sulfones are typically in the range of 1.42 to 1.46 Å, and the S-C bond lengths are around 1.76 to 1.80 Å. st-andrews.ac.uk The O-S-O bond angle is generally found to be in the range of 117-121°, while the C-S-C bond angle is typically smaller, around 104-108°. st-andrews.ac.uk

The conformation of the molecule will be determined by the torsion angles around the various single bonds. The relative orientation of the two phenyl rings and the methanol group will be of particular interest. In the solid state, the crystal packing is expected to be significantly influenced by hydrogen bonding involving the hydroxyl group. O-H···O hydrogen bonds between adjacent molecules are a common feature in the crystal structures of alcohols and can lead to the formation of chains, rings, or more complex three-dimensional networks. researchgate.net Additionally, weaker C-H···O and C-H···π interactions may also play a role in stabilizing the crystal structure. eurjchem.com

A hypothetical table of selected expected crystallographic parameters for this compound is provided below, based on data for analogous compounds.

ParameterExpected Value Range
S=O Bond Length1.42 - 1.46 Å
S-C Bond Length1.76 - 1.80 Å
C-O Bond Length1.41 - 1.44 Å
O-S-O Bond Angle117 - 121°
C-S-C Bond Angle104 - 108°

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Studies (if chiral)

The molecular structure of this compound possesses a chiral center at the carbon atom bonded to the hydroxyl group and the two phenyl-containing moieties. Therefore, this compound can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful technique for studying chiral molecules and can be used to determine their absolute configuration.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, a plot of the difference in absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength, is characteristic of a specific enantiomer. The mirror-image enantiomer will produce an ECD spectrum of equal magnitude but opposite sign.

While no experimental ECD data for this compound has been reported, the principles of its application can be discussed. The ECD spectrum of this molecule would be expected to show Cotton effects corresponding to the electronic transitions of the aromatic chromophores. The signs and magnitudes of these Cotton effects are highly sensitive to the spatial arrangement of the chromophores around the chiral center.

To determine the absolute configuration, the experimental ECD spectrum of one of the enantiomers would be compared with the theoretically predicted spectrum for a known configuration (e.g., R or S). Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), are now routinely used to calculate the ECD spectra of chiral molecules with a high degree of accuracy. nih.gov A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the enantiomer. nih.gov Such studies have been successfully applied to other chiral alcohols and sulfoxides. nih.govnih.gov

Derivatization Strategies and Analogue Synthesis of Phenyl 2 Phenylsulfonyl Phenyl Methanol

Synthesis of Ether, Ester, and Amine Derivatives

The hydroxyl group of phenyl[2-(phenylsulfonyl)phenyl]methanol is a primary site for derivatization, allowing for the synthesis of a wide range of ether, ester, and amine analogues.

Ether Derivatives: The synthesis of ether derivatives can be achieved through the well-established Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide intermediate. Subsequent reaction with an alkyl halide yields the corresponding ether. The choice of the alkyl halide allows for the introduction of various alkyl or substituted alkyl chains, thereby modifying the lipophilicity and steric bulk of the molecule.

Ester Derivatives: Esterification of the hydroxyl group is another common derivatization strategy. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a widely used method. This approach allows for the incorporation of a multitude of acyl groups, ranging from simple alkyl carboxylates to more complex aromatic and heterocyclic moieties. The resulting esters often exhibit altered solubility and reactivity profiles compared to the parent alcohol.

Amine Derivatives: The introduction of an amine functional group can be accomplished through a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. The resulting sulfonate ester can then undergo nucleophilic substitution with an amine to yield the desired amine derivative. This method provides access to a variety of primary, secondary, and tertiary amines, significantly expanding the chemical space of accessible analogues.

Derivative TypeGeneral ReactionReagentsPotential Modifications
EtherWilliamson Ether SynthesisStrong base (e.g., NaH), Alkyl halide (R-X)Variation of the alkyl group (R) to modulate lipophilicity and steric properties.
EsterFischer EsterificationCarboxylic acid (R-COOH), Acid catalyst (e.g., H₂SO₄)Introduction of diverse acyl groups (R-CO) to alter electronic and solubility characteristics.
AmineNucleophilic Substitution1. TsCl or MsCl, Base2. Amine (R-NH₂)Incorporation of various amine functionalities (primary, secondary, tertiary) for hydrogen bonding and basicity.

Modification of the Sulfonyl Moiety for Tunable Reactivity

One approach involves the reduction of the sulfonyl group to a sulfinyl or even a thioether linkage. This transformation significantly alters the electron-withdrawing nature of the group, thereby influencing the reactivity of the adjacent aromatic ring and the benzylic position.

Alternatively, the reactivity of the sulfonyl group itself can be exploited. For instance, α-lithiation of the sulfonyl group followed by reaction with an electrophile can introduce substituents at the carbon atom adjacent to the sulfur. Furthermore, the sulfonyl group can act as a leaving group in certain nucleophilic aromatic substitution reactions, providing a route to further functionalization.

Introduction of Additional Functional Groups on Aromatic Rings

The two aromatic rings of this compound present opportunities for the introduction of additional functional groups through electrophilic aromatic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

The phenyl ring bearing the sulfonyl group is deactivated towards electrophilic substitution due to the strong electron-withdrawing nature of the sulfonyl group, which directs incoming electrophiles to the meta position. In contrast, the other phenyl ring is activated by the hydroxylmethyl-substituted phenyl group, which is an ortho, para-director.

Common electrophilic aromatic substitution reactions that can be employed include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst to introduce a halogen atom.

Friedel-Crafts Alkylation and Acylation: Using an alkyl or acyl halide with a Lewis acid catalyst to introduce alkyl or acyl groups, respectively.

These reactions allow for the synthesis of a library of analogues with diverse electronic and steric properties, which is essential for structure-activity relationship studies.

ReactionReagentsExpected Position of Substitution (on Phenylsulfonyl-substituted Ring)Expected Position of Substitution (on Phenyl-substituted Ring)
NitrationHNO₃, H₂SO₄metaortho, para
BrominationBr₂, FeBr₃metaortho, para
Friedel-Crafts AcylationRCOCl, AlCl₃metaortho, para

Cyclization Reactions Leading to Novel Polycyclic Systems

The strategic placement of functional groups in this compound and its derivatives can facilitate intramolecular cyclization reactions, leading to the formation of novel polycyclic systems.

For instance, if a suitable nucleophilic group is introduced on one of the phenyl rings, it can potentially react with the benzylic carbon or an electrophilic center on the other ring to form a new ring system. Acid-catalyzed cyclization of the parent alcohol or its derivatives, where the hydroxyl group or a derivative acts as a leaving group to generate a carbocation, can also lead to the formation of fused ring systems.

One potential cyclization pathway could involve a Friedel-Crafts-type reaction, where the benzylic alcohol is protonated to form a carbocation that then attacks the adjacent phenyl ring, leading to a fluorene-like structure. The specific conditions and the nature of the substituents on the aromatic rings would dictate the feasibility and outcome of such cyclization reactions.

Structure-Reactivity Relationship Studies in Synthesized Analogues

For example, by systematically varying the substituents on the aromatic rings, it is possible to correlate electronic effects (electron-donating vs. electron-withdrawing) with changes in reaction rates or equilibrium constants for specific transformations. Similarly, modifying the steric bulk around the reactive centers can provide information on the spatial requirements of a particular reaction.

These SRR studies are crucial for the rational design of new molecules with tailored properties and for understanding the underlying mechanisms of their chemical transformations.

Potential Role As a Building Block or Ligand Precursor in Advanced Organic Synthesis

Incorporation into Complex Molecular Architectures and Scaffolds

The structure of phenyl[2-(phenylsulfonyl)phenyl]methanol is suggestive of its utility in constructing intricate molecular frameworks. The presence of two phenyl rings offers multiple sites for functionalization, allowing for its integration into larger, polycyclic systems. The sulfonyl group, being a strong electron-withdrawing group, can influence the reactivity of the aromatic rings, directing electrophilic or nucleophilic substitution reactions to specific positions.

Furthermore, the diarylmethanol motif is a common feature in many biologically active compounds and functional materials. The strategic incorporation of the phenylsulfonyl group could lead to novel analogs with modified pharmacological profiles or material properties. For instance, the synthesis of sulfone-containing 2,3-dihydrobenzofurans has been demonstrated through cascade reactions involving related sulfone precursors, highlighting a potential pathway for creating complex heterocyclic systems from sulfonyl-functionalized building blocks. nih.gov

Investigation as a Chiral Ligand or Organocatalyst Precursor

The presence of a stereocenter at the carbinol carbon suggests that enantiomerically pure forms of this compound could serve as valuable precursors for chiral ligands or organocatalysts. The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, enabling the production of single-enantiomer drugs and other fine chemicals.

The development of chiral ligands often involves the introduction of bulky substituents to create a well-defined chiral environment around a metal center. The phenylsulfonyl group in this compound is a prime candidate for such a role. Its steric bulk could effectively shield one face of a coordinated metal, thereby directing the approach of a substrate and inducing high enantioselectivity. The synthesis of chiral morpholine (B109124) derivatives, which are potential norepinephrine (B1679862) reuptake inhibitors, has been achieved using chiral phenylmethoxy-containing precursors, demonstrating the utility of such scaffolds in medicinal chemistry. nih.gov

While specific studies on this compound as a ligand precursor are not yet prevalent, the principles of ligand design strongly support its potential in this area.

Application in Multistep Organic Syntheses and Total Synthesis Efforts

The utility of a building block is ultimately proven by its successful application in the total synthesis of complex natural products or other target molecules. While there are no current reports detailing the use of this compound in a completed total synthesis, its structural elements are found in various complex molecules.

For example, the related 2-sulfonyloxaziridines, which can be derived from sulfonamides, are powerful and selective oxidizing agents used in complex synthesis. orgsyn.org This underscores the synthetic value of the sulfonyl group. The development of efficient methods to synthesize and functionalize this compound could pave the way for its use as a key fragment in the retrosynthetic analysis of ambitious target molecules. Its ability to introduce a diarylmethanol unit with a sterically demanding sulfone could be advantageous in controlling stereochemistry in subsequent steps.

Exploration in Cascade Reactions and Tandem Processes

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to building molecular complexity. The functional groups present in this compound make it an intriguing candidate for exploration in such processes.

The hydroxyl group can be used to initiate a cascade, for instance, through an intramolecular etherification or cyclization. The phenylsulfonyl group can act as a directing group or a removable activating group. Research on photoinduced cascade reactions of 2-allylphenol (B1664045) derivatives with sulfones to produce sulfone-containing 2,3-dihydrobenzofurans provides a template for how sulfonyl-containing compounds can participate in complex reaction sequences. nih.gov The development of enzymatic cascades for the synthesis of compounds like 2-phenylethanol (B73330) and phenylacetic acid further illustrates the power of cascade catalysis in organic synthesis. researchgate.net

Future research could focus on designing cascade reactions that exploit the unique steric and electronic properties of this compound to achieve novel and efficient syntheses of complex molecular targets.

Q & A

Q. What are the standard synthetic routes for phenyl[2-(phenylsulfonyl)phenyl]methanol, and what key reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves coupling a phenylsulfonyl-substituted benzaldehyde with a phenyl Grignard reagent. For example, 2-(phenylsulfonyl)benzaldehyde can react with phenylmagnesium bromide under anhydrous THF at 0–5°C, followed by acid quenching to yield the methanol derivative. Critical parameters include temperature control to avoid over-addition of the Grignard reagent and rigorous exclusion of moisture . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, with the sulfonyl group causing deshielding of adjacent protons (~δ 7.8–8.2 ppm). Infrared (IR) spectroscopy identifies the hydroxyl (O-H stretch at ~3200–3500 cm⁻¹) and sulfonyl (S=O stretch at ~1150–1350 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline forms .

Q. What are the common applications of this compound in medicinal chemistry?

  • Methodological Answer: The biphenylsulfonyl moiety serves as a scaffold for designing kinase inhibitors or protease modulators. Its sulfonyl group enhances solubility and participates in hydrogen bonding with biological targets. Researchers often derivatize the hydroxyl group via esterification or etherification to improve bioavailability .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-alkylation or sulfonyl group reduction) be mitigated during synthesis?

  • Methodological Answer: Over-alkylation is minimized by slow addition of the Grignard reagent at low temperatures (<10°C). To prevent sulfonyl group reduction, avoid strong reducing agents (e.g., LiAlH₄); instead, use milder conditions like catalytic hydrogenation with Pd/C under controlled pressure. Reaction monitoring via TLC or in-situ IR ensures early detection of byproducts .

Q. What computational strategies predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the sulfonyl group, which activates the adjacent phenyl ring for NAS. Molecular docking studies (using AutoDock Vina) can predict binding affinities with biological targets, guiding functionalization strategies .

Q. How can conflicting literature data on the compound’s biological activity be resolved?

  • Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity). Reproduce experiments under standardized protocols (e.g., PBS buffer at pH 7.4 for in vitro assays). Validate purity via HPLC (>98%) and confirm stereochemistry if applicable. Cross-reference with structurally analogous compounds, such as bis(4-fluorophenyl)methanol, to identify structure-activity trends .

Experimental Design & Data Analysis

Q. What strategies optimize catalytic systems for asymmetric synthesis of enantiomerically pure derivatives?

  • Methodological Answer: Chiral ligands like BINAP or Salen complexes paired with transition metals (e.g., Ru or Rh) induce asymmetry during hydroxyl group functionalization. Screen solvents (e.g., dichloromethane vs. toluene) and additives (e.g., molecular sieves) to enhance enantiomeric excess (ee). Monitor ee via chiral HPLC or polarimetry .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

  • Methodological Answer: Stability studies show degradation accelerates in polar aprotic solvents (e.g., DMSO) due to sulfonyl group hydrolysis. Store in anhydrous dichloromethane or under inert gas (N₂/Ar) at –20°C. Accelerated aging tests (40°C/75% RH for 6 months) combined with LC-MS identify degradation pathways (e.g., oxidation of the methanol group) .

Applications in Material Science

Q. How does the sulfonyl group influence the compound’s electronic properties in optoelectronic materials?

  • Methodological Answer: The sulfonyl group’s electron-withdrawing nature lowers the HOMO energy, enhancing electron transport in organic semiconductors. UV-Vis spectroscopy (λmax ~270–300 nm) and cyclic voltammetry (oxidation potentials ~1.2–1.5 V vs. Ag/Ag⁺) quantify these effects. Compare with non-sulfonylated analogs to isolate contributions .

Safety & Handling

Q. What safety protocols are critical when handling this compound in large-scale reactions?

  • Methodological Answer:
    Use fume hoods and PPE (nitrile gloves, safety goggles) due to potential irritancy. Avoid skin contact with the methanol group, which may cause dermatitis. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite. Waste disposal must comply with EPA guidelines for sulfonated aromatics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.